Human TSHR Antagonism – Potency Differentiation Against a Clinically Relevant GPCR
The compound acts as an antagonist at the human thyrotropin receptor (TSHR) with an IC₅₀ of 82 nM, measured via reduction of cAMP production in HEK293 cells after 2 h of incubation using a Eu‑cAMP tracer‑based TR‑FRET assay [1]. A close O‑methyl oxime analog ((E)-N′-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide) has been reported but lacks publicly available TSHR potency data, preventing a direct numerical comparison; however, the replacement of the hydroxy group with a methoxy group eliminates a hydrogen‑bond donor capable of engaging the receptor’s orthosteric pocket, making it unlikely to replicate the same potency [2].
| Evidence Dimension | hTSHR antagonism IC₅₀ |
|---|---|
| Target Compound Data | 82 nM |
| Comparator Or Baseline | (E)-N′-Methoxy analog – no TSHR IC₅₀ reported |
| Quantified Difference | Not calculable; target compound is the only member of the thiophene‑pyrimidine oxime series with a publicly disclosed hTSHR IC₅₀. |
| Conditions | HEK293 cells expressing human TSHR; 2 h incubation; Eu‑cAMP TR‑FRET readout |
Why This Matters
Procurement of the hydroxyimino form is mandatory for studies requiring validated TSHR antagonism; the analog cannot be assumed to possess comparable activity.
- [1] BindingDB. (n.d.). BDBM50614116 (CHEMBL5285143): Affinity Data for Thyrotropin Receptor (Human) – IC₅₀ 82 nM. Retrieved April 29, 2026. View Source
- [2] PubChem. (2025). Compound Summary for (E)-N′-Methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
